2-(Diethoxymethyl)thiophene
Overview
Description
2-(Diethoxymethyl)thiophene is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27100 . It is a thiophene derivative, which are important heterocyclic compounds with a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with a diethoxymethyl group attached . The exact mass of the molecule is 186.07100 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions. For instance, they can participate in condensation reactions, coupling reactions, and sulfur cyclization reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.066g/cm3, a boiling point of 219.432ºC at 760 mmHg, and a flash point of 86.51ºC . It also has a LogP value of 2.81970, indicating its lipophilicity .Scientific Research Applications
Battery Technology
Thiophene derivatives, including compounds like 2-(Diethoxymethyl)thiophene, are explored for their potential in improving the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. Studies have demonstrated that such derivatives can electrochemically polymerize to form a protective layer on the cathode surface, enhancing the cycling stability of high-voltage lithium-ion batteries (Xia, Xia, & Liu, 2015).
Material Science
In the field of material science, thiophene derivatives have shown significant promise. They are valuable precursors for thiophene-containing anilate ligands, which have applications in developing new materials with interesting properties, such as conducting polymers and other electronic materials (Atzori et al., 2014).
Corrosion Inhibition
Thiophene derivatives are investigated for their effectiveness in inhibiting corrosion of metals. Research has shown that certain thiophene compounds, when used as inhibitors, can significantly reduce the corrosion rate in acidic environments, indicating their potential utility in industrial applications (Yadav, Behera, Sinha, & Yadav, 2014).
Semiconductor and Fluorescent Materials
Thiophene-based materials are recognized for their semiconductor and fluorescent properties. They have been widely studied for their applications in the fabrication of electronic and optoelectronic devices, as well as in biodiagnostics (Barbarella, Melucci, & Sotgiu, 2005).
Solar Cell Technology
This compound derivatives are being researched for their potential in enhancing the performance of dye-sensitized solar cells. They have shown promising results in improving light-harvesting capabilities, leading to higher photoelectric conversion efficiencies (Han et al., 2015).
Crystallography
Research in crystallography has explored the intramolecular and intermolecular geometries of thiophenes carrying oxygen-containing substituents. These studies provide valuable insights into the structural characteristics of such compounds, which are crucial for their applications in various scientific fields (Blake et al., 1999).
Medicinal Chemistry
Thiophene and its derivatives, including this compound, have shown a wide range of therapeutic properties. They have applications in medicinal chemistry for developing drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties, among others (Shah & Verma, 2018).
Organic Semiconductors
Thiophene-based organic semiconductors are of significant interest due to their potential applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The diversity of thiophene-based semiconductors underscores their importance in material chemistry (Turkoglu, Cinar, & Ozturk, 2017).
Thermochemical Studies
Thermochemical studies of thiophene-based compounds, such as this compound, are crucial in understanding their stability and reactivity. These studies are relevant for their use in drug design, electronic devices, and conductive polymers (Roux et al., 2007).
Organic Photovoltaics
Research on thiophene derivatives has contributed to the development of organic photovoltaics. These compounds have been used to create efficient solar cell technologies due to their excellent charge transport properties and stability (Xu et al., 2020).
Future Directions
While specific future directions for 2-(Diethoxymethyl)thiophene are not detailed in the literature, thiophene derivatives are of significant interest in various fields, including medicinal chemistry and material science . They are being studied for their potential biological activities and their role in the development of new drugs .
Mechanism of Action
Target of Action
2-(Diethoxymethyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse chemical characteristics . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene and its derivatives, including this compound, are known to be involved in various biochemical pathways . For instance, the deactivation processes from the first excited state of thiophene and small oligothiophenes have been investigated using quantum chemical calculations . .
Pharmacokinetics
Its molecular weight is 18627100, and it has a density of 1066g/cm3 . Its boiling point is 219.432ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the diverse biological activities of thiophene derivatives, it’s plausible that this compound could have a range of effects depending on the specific biological target and context .
Properties
IUPAC Name |
2-(diethoxymethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPTGMAMGKKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CS1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483948 | |
Record name | 2-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-97-2 | |
Record name | 2-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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